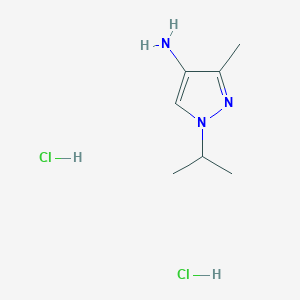

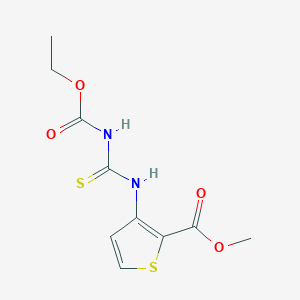

![molecular formula C28H32N4O5 B2518172 2-(3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 920437-97-4](/img/structure/B2518172.png)

2-(3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)-N,N-diethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The compound , 2-(3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)-N,N-diethylacetamide, appears to be a complex molecule that may be synthesized through a multi-step process involving the formation of benzimidazole and indolinone frameworks. In the first paper, a series of benzimidazole derivatives with a piperazine moiety were synthesized and tested for H1-antihistaminic activity. The synthesis involved the introduction of a substituted piperazine ring to the benzimidazole nucleus, which is a crucial step that could be related to the synthesis of the compound . The second paper describes the synthesis of indolin-2-one analogues with a piperazine ring, which is structurally similar to the target compound. These analogues were synthesized and screened for anti-tubercular activity, indicating that the piperazine ring and the indolin-2-one core are important for biological activity . The third paper outlines a novel synthesis of dihydrobenzo[d][1,4]dioxine derivatives through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process, which could potentially be applied to the synthesis of the benzo[d][1,3]dioxol-5-ylmethyl moiety in the target compound .

Molecular Structure Analysis

The molecular structure of the compound includes several key functional groups and structural motifs: a benzodioxole, a piperazine ring, an indole, and an acetamide group. The benzodioxole moiety, as mentioned in the third paper, can be synthesized through a tandem palladium-catalyzed process, which may contribute to the overall stereochemistry of the molecule . The piperazine ring is a common feature in many biologically active compounds, as seen in the first and second papers, and is often linked to other aromatic systems . The indole moiety is a prevalent scaffold in medicinal chemistry, and its incorporation into the compound suggests potential interactions with biological targets.

Chemical Reactions Analysis

The compound likely undergoes typical reactions associated with its functional groups. The piperazine ring can participate in nucleophilic substitution reactions, as well as acylation to form the corresponding amides . The indole and benzodioxole moieties may undergo electrophilic substitution reactions, given the presence of aromatic rings. The acetamide group could be involved in hydrolysis reactions under acidic or basic conditions, leading to the formation of the corresponding acid and amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple aromatic rings suggests that the compound is likely to be lipophilic, which could affect its solubility in water and organic solvents. The piperazine ring, with its basic nitrogen atoms, may impart some water solubility and could form salts with acids. The compound's melting point, boiling point, and stability would be determined by the strength of intermolecular interactions, such as hydrogen bonding and pi-pi stacking, due to the presence of the indole and benzodioxole moieties. The acetamide group could also engage in hydrogen bonding, influencing the compound's solubility and melting point.

Scientific Research Applications

Anti-Malarial Activity

Compounds similar to the given chemical structure, particularly those incorporating the benzo[d][1,3]dioxol-5-ylmethyl piperazine moiety, have shown potential as anti-malarial agents. Notably, certain derivatives have displayed anti-malarial activity, emphasizing the importance of specific substituents at the piperazinyl nitrogens for activity generation. The molecular conformation and intermolecular hydrogen bonding patterns are crucial in defining the biological activity of these compounds (Cunico et al., 2009).

Anti-Tubercular Properties

Derivatives of the given chemical structure, incorporating elements such as the benzo[d]isoxazole and indole moieties, have been explored for their anti-tubercular properties. A series of novel compounds were synthesized and evaluated against Mycobacterium tuberculosis, with some exhibiting notable minimum inhibitory concentration (MIC) values. These compounds were also found to be non-toxic against mouse macrophage cell lines, indicating a potential therapeutic window (Naidu et al., 2016).

Antibacterial and Antifungal Activity

Certain organotin(IV) derivatives of the compound, specifically those with the benzo[d][1,3]dioxol-5-ylmethyl piperazine moiety, have exhibited significant antibacterial and antifungal activities. Additionally, they showed promising cytotoxic activity against ovarian cancer cells, comparable to or even exceeding that of cisplatin, a commonly used chemotherapy drug (Shaheen et al., 2018).

Antimicrobial and Antioxidant Properties

Benzodiazepines bearing benzimidazole, benzothiazole, and indole moieties, structurally related to the given chemical, have been synthesized and evaluated for their antimicrobial and antioxidant activities. Some of these compounds displayed potent antimicrobial activity against a range of bacteria and fungi, along with significant antioxidant activity (Naraboli et al., 2017).

Potential in Cancer Therapy

The compound's derivatives have been investigated for their anticancer properties. One study focused on a heterocyclic compound incorporating the benzyloxy and piperazine moieties and found it exhibited promising in vitro anticancer activities against human bone cancer cell lines. Additionally, molecular docking studies suggested potential antiviral activity, offering a multi-faceted therapeutic potential (Lv et al., 2019).

Mechanism of Action

Target of Action

Similar compounds have been reported to have anticancer activity against various cancer cell lines .

Mode of Action

It is known that similar compounds can induce apoptosis and cause cell cycle arrest in cancer cells .

Biochemical Pathways

Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Pharmacokinetics

It is known that similar compounds have high gastrointestinal absorption and are bbb permeant . They are also known to be substrates for P-glycoprotein and inhibitors for various cytochrome P450 enzymes .

Result of Action

Similar compounds have been reported to show potent growth inhibition properties with ic 50 values generally below 5 μm against various human cancer cell lines .

Action Environment

It is known that similar compounds are stable at room temperature in closed containers under normal storage and handling conditions .

properties

IUPAC Name |

2-[3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N4O5/c1-3-30(4-2)26(33)18-32-17-22(21-7-5-6-8-23(21)32)27(34)28(35)31-13-11-29(12-14-31)16-20-9-10-24-25(15-20)37-19-36-24/h5-10,15,17H,3-4,11-14,16,18-19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGPPACCPFQOAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

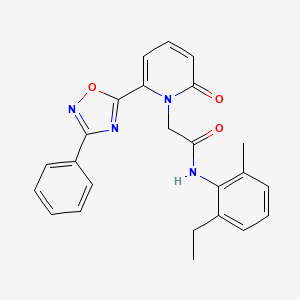

![1-(methylsulfonyl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2518089.png)

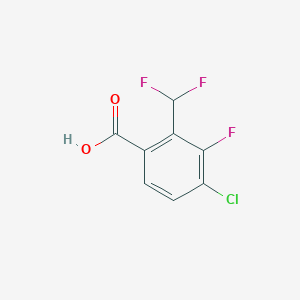

![7-methyl-2-nitro-10-octyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2518090.png)

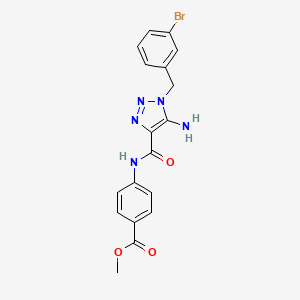

![Ethyl 3-({[5-(3,4-dimethylisoxazol-5-yl)-2-thienyl]sulfonyl}amino)benzoate](/img/structure/B2518093.png)

![2-{[5-(4-Chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2518095.png)

![2-{[4-(Trifluoromethyl)benzyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B2518100.png)

![1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2518103.png)

![2-benzylsulfanyl-N-[5-(1-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2518105.png)

![3-(Phenylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2518107.png)

![Fmoc-3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/no-structure.png)